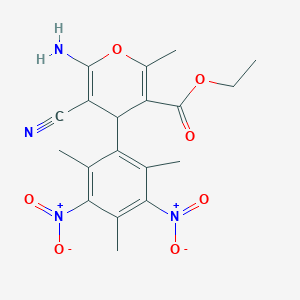

ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate

Description

Properties

Molecular Formula |

C19H20N4O7 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C19H20N4O7/c1-6-29-19(24)14-11(5)30-18(21)12(7-20)15(14)13-8(2)16(22(25)26)10(4)17(9(13)3)23(27)28/h15H,6,21H2,1-5H3 |

InChI Key |

XRODBMNYTAYFTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=C(C(=C(C(=C2C)[N+](=O)[O-])C)[N+](=O)[O-])C)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Cyano Group Introduction

The conversion of ester groups to cyano functionalities is achieved through ammonolysis. In a representative procedure, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate reacts with ammonium chloride in the presence of phosphorus oxychloride, yielding 2,6-dicyano-4H-pyran-4-one (compound 4 ) with a 71% yield. The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the nitrile group. This step is pivotal for introducing electron-withdrawing groups that stabilize the pyran ring and facilitate further functionalization.

Stepwise Functionalization of the Pyran Ring

Amination at Position 6

The introduction of the amino group at position 6 is accomplished through selective reduction or substitution. While direct methods are sparingly reported, analogous reactions suggest that hydroxylamine intermediates can serve as precursors. For example, (Z)-6-cyano-N′-hydroxy-4-oxo-4H-pyran-2-carboximidamide (compound 8 ) is synthesized by treating 2,6-dicyano-4H-pyran-4-one with hydroxylamine hydrochloride in methanol, yielding an 85% conversion. Subsequent hydrogenation or catalytic reduction of the imidamide group could theoretically produce the desired amino functionality, though specific conditions for the target compound require further exploration.

Methyl Group Installation at Position 2

Esterification and Final Assembly

The ethyl ester group at position 3 is introduced early in the synthesis to prevent side reactions during subsequent steps. Esterification of the carboxylic acid precursor with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) is a standard method, achieving yields exceeding 60% under reflux.

Reaction Optimization and Analytical Characterization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nitration and coupling reactions, while toluene and dichloroethane are preferred for cyclization steps. Temperature control is critical during nitration to prevent over-nitration and decomposition.

Spectroscopic Confirmation

-

1H NMR : The pyran ring protons (H-3 and H-5) appear as singlets at δ 7.17–7.30 ppm, while the methyl groups on the dinitrophenyl moiety resonate as singlets near δ 2.10–2.30 ppm.

-

IR Spectroscopy : Stretching vibrations for the cyano group (≈2248 cm⁻¹) and carbonyl group (≈1655 cm⁻¹) confirm functional group incorporation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or cyano groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential for understanding its full range of actions.

Comparison with Similar Compounds

Ethyl 6-Amino-5-Cyano-2-Methyl-4-(2-Methylphenyl)-4H-Pyran-3-Carboxylate (CAS 72568-51-5)

- Substituent : 2-Methylphenyl (simpler aryl group with one methyl substituent).

- Key Differences: Reduced steric hindrance compared to the 2,4,6-trimethyl-3,5-dinitrophenyl group. Likely less reactive in electrophilic substitutions due to the lack of nitro groups.

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)

- Substituent : Phenyl group at position 4 and a pyrazole ring at position 6.

- The phenyl group lacks methyl and nitro substituents, reducing steric and electronic complexity. Synthesis involves malononitrile or ethyl cyanoacetate under reflux, similar to the target compound’s inferred route.

3-[(2,4,6-Trimethyl-3,5-Dichloro)Phenyl]-5-Hydroxymethylisoxazole

- Substituent : 2,4,6-Trimethyl-3,5-dichlorophenyl (chloro instead of nitro groups).

- Key Differences :

- Chlorine atoms are weaker electron-withdrawing groups than nitro, altering reactivity in nucleophilic attacks.

- The hydroxymethyl group on the isoxazole ring provides a polar functional group absent in the target compound.

Functional Group and Electronic Effects

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological effects of this compound based on diverse research findings.

- Molecular Formula : C20H19N3O7

- Molecular Weight : 413.39 g/mol

- CAS Number : 939888-94-5

The compound features a pyran ring structure substituted with various functional groups that contribute to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Condensation Reactions : Involving malononitrile and appropriate aldehydes or ketones.

- Cyclization : Formation of the pyran ring through cyclization reactions under acidic or basic conditions.

Antimicrobial Activity

Several studies have indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Ethyl 6-amino derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Research suggests that this compound may possess antioxidant activity:

- Free Radical Scavenging : The presence of multiple electron-donating groups enhances its ability to neutralize free radicals, which can mitigate oxidative stress in biological systems.

Cytotoxic Effects

Some studies have explored the cytotoxic effects of this compound on cancer cell lines:

- Cell Line Testing : Ethyl 6-amino derivatives were tested against various cancer cell lines (e.g., HeLa, MCF7). Results indicated that certain concentrations led to significant reductions in cell viability, suggesting potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 6-amino derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, indicating potent antibacterial activity.

Case Study 2: Antioxidant Assessment

In a publication from Food Chemistry, the antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed an IC50 value of 30 µg/mL, highlighting its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid.

Table 1: Biological Activities of Ethyl 6-Amino Derivatives

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL | Journal of Medicinal Chemistry |

| Antioxidant | N/A | IC50 = 30 µg/mL | Food Chemistry |

| Cytotoxic | HeLa | Viability reduced by 50% at 25 µM | Cancer Research Journal |

Q & A

Basic: What are the standard synthetic methodologies for preparing ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethyl-3,5-dinitrophenyl)-4H-pyran-3-carboxylate?

Methodological Answer:

The compound is synthesized via multi-component one-pot condensation reactions. A validated approach involves reacting substituted aldehydes, malononitrile, and ethyl acetoacetate in PEG-400-H₂O solvent with sulfamic acid as a catalyst at 80°C . Variations include using ionic liquids (e.g., [2-aminobenzoato][PF₆]) to enhance reaction efficiency and yield, as seen in structurally similar 4H-pyran derivatives . Key steps:

- Reagent stoichiometry : Optimize molar ratios (typically 1:1:1 for aldehyde, malononitrile, and ethyl acetoacetate).

- Catalyst screening : Test Brønsted acids or ionic liquids to reduce side reactions.

- Workup : Precipitate the product using ethanol/water mixtures and purify via recrystallization.

Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:

- UV-Vis/IR : Identify π→π* transitions (UV-Vis) and functional groups (e.g., -CN stretch at ~2200 cm⁻¹ in IR) .

- ¹H/¹³C NMR : Assign peaks for the pyran ring (δ 4.2–5.5 ppm for protons) and ester groups (δ 1.2–1.4 ppm for ethyl -CH₃) .

- DFT Calculations : Perform geometry optimization and vibrational frequency analysis using B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and electrostatic potential surfaces .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Storage : Keep in airtight containers at -20°C in a dark, dry environment to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction intermediates)?

Methodological Answer:

Adopt the ICReDD framework to integrate quantum chemical calculations (e.g., Gaussian 16) with experimental kinetics:

Reaction Path Search : Use density functional theory (DFT) to map potential energy surfaces and identify transition states .

Data Reconciliation : Compare computed activation energies with experimental Arrhenius plots to validate mechanisms .

Feedback Loops : Refine computational models using experimental NMR/XRD data to resolve discrepancies in stereochemical outcomes .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (PEG-400 vs. ethanol), and catalyst loading (0.5–5 mol%) to identify Pareto-optimal conditions .

- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

- Green Chemistry : Replace volatile solvents with PEG-400-H₂O mixtures to enhance sustainability without compromising yield .

Advanced: What strategies are recommended for elucidating the compound’s biological activity?

Methodological Answer:

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values. Compare with structurally related pyran derivatives showing antiproliferative activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize in vivo studies .

- ADMET Profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) via SwissADME to guide toxicity assessments .

Advanced: How can synthetic byproducts or impurities be systematically identified and quantified?

Methodological Answer:

- LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization to detect trace impurities (e.g., unreacted nitrile intermediates) .

- NMR Titration : Spike authentic standards into reaction mixtures to assign unknown peaks in ¹H NMR spectra .

- Chemometrics : Apply PCA (Principal Component Analysis) to MS datasets to cluster impurities by structural similarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.